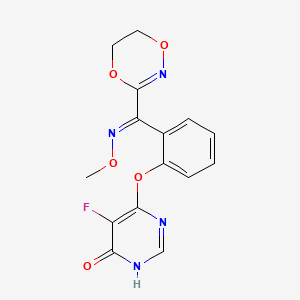
(E)-Deschlorophenyl Fluoxastrobin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Deschlorophenyl Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. It is primarily used in agriculture to protect crops from a wide range of fungal diseases. This compound is known for its systemic properties, allowing it to be absorbed by plants and providing long-lasting protection against pathogens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Deschlorophenyl Fluoxastrobin involves several key steps:
Starting Materials: The synthesis begins with o-hydroxy phenylacetic acid and acetic anhydride.
Intermediate Formation: Trimethyl orthoformate is added to the reaction mixture, followed by methanol to form an intermediate.
Further Reactions: Sodium methoxide is used to process the intermediate, followed by the addition of potassium carbonate and 4,6-dichloropyrimidine in N,N-Dimethylformamide solution.
Final Steps: Potassium acid sulfate is added, and the mixture is processed to obtain the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Deschlorophenyl Fluoxastrobin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: N,N-Dimethylformamide, methanol, acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
(E)-Deschlorophenyl Fluoxastrobin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides.
Biology: Researchers investigate its effects on fungal pathogens and plant physiology.
Medicine: Studies explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the development of new fungicides and agricultural chemicals
Wirkmechanismus
(E)-Deschlorophenyl Fluoxastrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in the death of fungal cells and protection of the treated plants .
Vergleich Mit ähnlichen Verbindungen
Fluoxastrobin: A closely related compound with similar fungicidal properties.
Azoxystrobin: Another strobilurin fungicide with a broader spectrum of activity.
Pyraclostrobin: Known for its high efficacy against a wide range of fungal diseases.
Uniqueness: (E)-Deschlorophenyl Fluoxastrobin is unique due to its specific structural modifications, which enhance its systemic properties and provide long-lasting protection. Its deschlorophenyl group contributes to its distinct chemical behavior and effectiveness .
Eigenschaften
CAS-Nummer |
852429-78-8 |
|---|---|
Molekularformel |
C15H13FN4O5 |
Molekulargewicht |
348.29 g/mol |
IUPAC-Name |
4-[2-[(Z)-C-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxycarbonimidoyl]phenoxy]-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12- |
InChI-Schlüssel |
HGGMQELFVNXQAD-UNOMPAQXSA-N |
SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
Isomerische SMILES |
CO/N=C(/C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)\C3=NOCCO3 |
Kanonische SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
Synonyme |
6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















